molecular formula C10H11NO2 B068182 1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid CAS No. 160346-57-6

1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid

Cat. No. B068182
CAS RN: 160346-57-6
M. Wt: 177.2 g/mol
InChI Key: CQNSOIKACZHLHP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid is a carboxylic acid derivative of tetrahydroisoquinoline . It is a constrained analog of phenylalanine (Phe) and has been identified as a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid has been a subject of interest in the scientific community. The synthesis of a functionalized 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been performed in 10 steps from the readily available dimedone . In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid can be found in various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been explored in recent years .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid can be found in databases such as PubChem. It has a molecular weight of 177.20 g/mol, a XLogP3-AA of -1.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, and a topological polar surface area of 49.3 Ų .

Scientific Research Applications

  • Synthesis Methodologies and Derivatives :

    • Huber and Seebach (1987) demonstrated the synthesis of tetrahydroisoquinolines through diastereoselective alkylation, with applications in synthesizing alkaloids like corlumine (Huber & Seebach, 1987).
    • Kotha, Deodhar, and Khedkar (2014) discussed various synthetic approaches for 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives, highlighting their significance in peptide-based drugs and biologically active compounds (Kotha, Deodhar, & Khedkar, 2014).
    • Kammermeier, Lerch, and Sommer (1992) developed methods for the synthesis of racemic and enantiomerically pure tetrahydroisoquinoline-3-carboxylic acids and esters, useful in various pharmaceutical contexts (Kammermeier, Lerch, & Sommer, 1992).
  • Biological Evaluation and Pharmacological Potential :

    • Azukizawa et al. (2008) identified a derivative of tetrahydroisoquinoline-3-carboxylic acid as a potent PPARγ agonist, showing efficacy in reducing plasma glucose and triglyceride levels in animal models, indicating potential for diabetes treatment (Azukizawa et al., 2008).
    • Nakagawa et al. (1996) synthesized several tetrahydroisoquinoline-3-carboxylic acids that transiently increased locomotor activity in mice, suggesting a possible physiological role in the brain (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).
    • Otake et al. (2011) developed novel derivatives as PPARα/γ dual agonists with potential anti-diabetic effects, demonstrating stronger hypoglycemic and hypotriglyceridemic effects compared to existing drugs (Otake et al., 2011).
  • Other Applications :

    • Malovichko et al. (2009) proposed a method for obtaining tetrahydroisoquinoline-7-carboxylic acid as an Arg-mimetic, leading to novel fibrinogen receptor antagonists with antiaggregatory activities (Malovichko et al., 2009).

Safety and Hazards

When handling 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation . It has hazard statements H315 - H319 - H335 .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8/h1-2,5,11H,3-4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNSOIKACZHLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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